molecular formula C13H9ClN2O2S B4417869 5-[(4-chlorophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole

5-[(4-chlorophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole

Cat. No. B4417869
M. Wt: 292.74 g/mol
InChI Key: QTSXSPANWJDEBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-chlorophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole, commonly known as CTPO, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields.

Scientific Research Applications

CTPO has been widely studied for its potential applications in various fields, such as medicine, agriculture, and materials science. In medicine, CTPO has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, CTPO has been used as a pesticide and herbicide due to its ability to inhibit plant growth. In materials science, CTPO has been used as a building block for the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of CTPO is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, CTPO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. CTPO has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
CTPO has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In animal studies, CTPO has been shown to reduce inflammation, tumor growth, and viral replication. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. However, high doses of CTPO can cause liver and kidney toxicity, as well as hematological abnormalities.

Advantages and Limitations for Lab Experiments

CTPO has several advantages for lab experiments, such as its high purity and stability, as well as its well-characterized chemical and physical properties. However, CTPO also has some limitations, such as its low solubility in water and some organic solvents, which can make it difficult to use in certain experiments. Additionally, CTPO can be expensive to synthesize, which can limit its availability for some researchers.

Future Directions

There are several future directions for research on CTPO. One area of interest is the development of more efficient and cost-effective synthesis methods for CTPO, which could increase its availability for research and applications. Another area of interest is the investigation of CTPO's potential as a treatment for various diseases, such as cancer, neurodegenerative disorders, and viral infections. Additionally, the development of novel materials based on CTPO could lead to new applications in fields such as electronics, photonics, and energy storage.

properties

IUPAC Name

5-[(4-chlorophenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2S/c14-9-3-5-10(6-4-9)17-8-12-15-13(16-18-12)11-2-1-7-19-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSXSPANWJDEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-chlorophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-[(4-chlorophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
5-[(4-chlorophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.